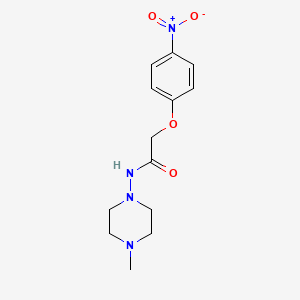
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide
Übersicht
Beschreibung
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its structural and chemical properties, which may contribute to various fields of chemical research. While specific studies directly addressing this compound were not found, related research on similar compounds provides valuable insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or specific reactions that introduce functional groups to the aromatic ring. For instance, a Pd-based catalytic system has been utilized for the reductive carbonylation of nitrobenzene to selectively form related compounds in a one-pot synthesis, indicating potential methods for synthesizing N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide (Vavasori, Capponi, & Ronchin, 2023).
Molecular Structure Analysis
Crystal structure analyses of similar compounds reveal that hydrogen bonding and geometric parameters such as bond angles and lengths significantly influence the molecular conformation. For example, studies on 2-chloro-N-(3-methylphenyl)acetamide showed specific conformations and hydrogen bonding patterns (Gowda et al., 2007). These insights could be applied to infer the molecular structure of N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide.
Chemical Reactions and Properties
The chemical reactions of acetamides often involve interactions with solvents and reagents that affect their physical and chemical properties. For instance, the solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide demonstrates how solvent interactions can influence molecular properties (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of compounds similar to N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide, such as melting points, solubility, and crystalline structure, can be inferred from related research. Studies on compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide provide insights into the hydrogen bonding and molecular packing within the crystal structure (Qian et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the behavior of N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide. The reactivity of similar nitrophenyl acetamides under different conditions suggests potential behaviors of the compound , with studies indicating how modifications to the molecular structure can affect its chemical properties (Goda et al., 2006).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
Photocatalytic Degradation
Research into photocatalytic degradation of pharmaceuticals indicates potential environmental applications for related compounds. For instance, studies on the photocatalytic degradation of paracetamol (acetaminophen) using TiO2 nanoparticles under UV light show effective mineralization, suggesting that compounds like "N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide" could be explored for environmental remediation purposes, particularly in degrading pollutants or as part of waste treatment processes (Jallouli et al., 2017).
Drug Metabolism and Toxicity
Research on the metabolism and potential toxicity of drugs can provide insights into how related compounds are processed in biological systems. Studies on flutamide, a nonsteroidal antiandrogen, and its metabolites in human liver microsomes highlight the importance of understanding the metabolic pathways and potential toxic metabolites for pharmaceutical applications. These insights can guide the development of safer drugs and the assessment of environmental impact (Goda et al., 2006).
Synthesis and Characterization
The synthesis and characterization of chemical compounds are crucial for developing new materials and pharmaceuticals. Research into the synthesis of similar compounds, such as N-(3-amino-4-methoxyphenyl)acetamide, through green synthesis methods using Pd/C catalysts, showcases the ongoing efforts to develop more sustainable and efficient chemical synthesis processes. Such research can inform the synthesis of "N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide" and similar compounds for various applications (Zhang Qun-feng, 2008).
Optical Properties and Applications
Studies on the optical properties of chemical compounds can lead to applications in sensing, imaging, and materials science. For example, the characterization of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole highlights the potential of fluorescent derivatization for analyzing biological compounds, suggesting that related chemical structures could be explored for developing new diagnostic tools and sensors (Zhu et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-12-6-7-13(16)14(9-12)18(20)21/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOJGNCPKVKIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)
![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)
![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)
![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)
![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)
![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

